2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine moiety with an azetidine ring and a triazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions. One common method includes the cyclization of pyrido[2,3-d]pyrimidine derivatives with azetidine and triazole precursors under specific conditions. For instance, the reaction may be carried out in the presence of a dicationic molten salt catalyst, such as Tropine-based dicationic molten salt, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions or green solvents like ethanol can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and reduced polarity .
Mechanism of Action
The mechanism of action of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[4,3-d]pyrimidin-7-one: Exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs).
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-azetidin-3-yl]acetonitrile: Used in the development of new therapeutic agents
Uniqueness
What sets 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-2-10-11(13-3-1)14-8-15-12(10)18-6-9(7-18)19-16-4-5-17-19/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZYPSZZRCPINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CC=N3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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